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Amyloid-Forming peptide GNNQQNY

Cat. No.: B12385149
M. Wt: 836.8 g/mol
InChI Key: DIUJDHXPULIBNK-PXQJOHHUSA-N
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Description

Contextual Significance as a Model System for Amyloidogenesis

The study of amyloid-forming peptides is crucial for understanding a range of debilitating human disorders, including Alzheimer's and Parkinson's diseases. nih.gov GNNQQNY serves as an exemplary model system for several key reasons. Its small size allows for detailed computational and experimental analysis that would be immensely complex with full-length proteins. nih.gov Despite its simplicity, it recapitulates the essential features of amyloid formation, such as cooperative aggregation kinetics and the binding of specific dyes like Congo red. pnas.orgpnas.org This allows researchers to dissect the intricate process of amyloidogenesis at a molecular level.

The availability of a high-resolution crystal structure for GNNQQNY has been a pivotal development, providing an atomic-level blueprint of the "steric zipper" motif that stabilizes the amyloid core. nih.gov This structural insight has fueled numerous computational studies aimed at understanding the forces driving fibril formation and stability. nih.gov

Historical Overview of GNNQQNY Research within Prion Biology

The story of GNNQQNY is intrinsically linked to the study of prions, infectious agents composed solely of protein. The yeast protein Sup35 can exist in a normal, soluble state or a prion-like, aggregated state, giving rise to the [PSI+] phenotype. pnas.org Early research identified the N-terminal region of Sup35 as the prion-determining domain. d-nb.info Subsequent work pinpointed the GNNQQNY sequence within this domain as a critical element for inducing the prion-like conversion and forming the core of the amyloid fibrils. biorxiv.org

The discovery that this short peptide could independently form amyloid structures similar to the full-length Sup35 protein was a landmark finding. pnas.org It provided strong evidence that short, specific sequences can be the primary drivers of amyloid formation, a concept that has had broad implications for understanding protein misfolding diseases.

Current Research Landscape and Fundamental Questions in GNNQQNY Aggregation

Contemporary research on GNNQQNY is focused on unraveling the nuanced details of its aggregation pathway. A central area of investigation is the process of nucleation, the initial and rate-limiting step in amyloid formation. plos.orgnih.gov Studies have explored the critical nucleus size, which is the minimum number of peptide monomers required to form a stable seed for further aggregation. nih.govnih.gov

Another key area of research is the polymorphism of GNNQQNY aggregates. Depending on the conditions, this peptide can form different fibrillar structures as well as microcrystals. nih.govresearchgate.net Understanding the factors that dictate this polymorphism is crucial, as different aggregate species may have varying biological activities. Advanced techniques like solid-state NMR are being employed to characterize the structural differences between these various forms at an atomic level. nih.govresearchgate.net

Computational simulations continue to play a vital role in complementing experimental studies. Molecular dynamics simulations are used to explore the early events of aggregation, the stability of different oligomeric structures, and the role of specific side-chain interactions in guiding the assembly process. nih.govpnas.org These simulations have highlighted the importance of parallel β-sheet arrangements and the stabilizing influence of interactions between asparagine and glutamine residues. nih.govpnas.org

Research Findings on GNNQQNY Aggregation

Research AspectKey FindingsReferences
Aggregation Kinetics Follows a nucleation-dependent pathway with a distinct lag phase. The critical nucleus size is estimated to be between 3 and 7 monomers. plos.orgnih.govnih.govbiorxiv.org
Fibril Structure Forms in-register parallel β-sheets. The structure is stabilized by a "steric zipper" motif involving interdigitation of side chains. nih.govnih.govpnas.org
Structural Polymorphism Can form both amyloid fibrils and microcrystals (monoclinic and orthorhombic) depending on concentration and incubation conditions. nih.govnih.govresearchgate.net
Role of Specific Residues The asparagine (Asn) and glutamine (Gln) residues are crucial for forming a stabilizing "Asn ladder" through side-chain hydrogen bonds. The tyrosine (Tyr) residue at the C-terminus is also important for stability. nih.govuakron.edu
Soluble State In its soluble, non-aggregated form, the GNNQQNY peptide exists in a random coil conformation. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H48N12O14 B12385149 Amyloid-Forming peptide GNNQQNY

Properties

Molecular Formula

C33H48N12O14

Molecular Weight

836.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C33H48N12O14/c34-13-27(52)40-18(10-24(37)49)30(55)44-19(11-25(38)50)31(56)42-16(5-7-22(35)47)28(53)41-17(6-8-23(36)48)29(54)43-20(12-26(39)51)32(57)45-21(33(58)59)9-14-1-3-15(46)4-2-14/h1-4,16-21,46H,5-13,34H2,(H2,35,47)(H2,36,48)(H2,37,49)(H2,38,50)(H2,39,51)(H,40,52)(H,41,53)(H,42,56)(H,43,54)(H,44,55)(H,45,57)(H,58,59)/t16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

DIUJDHXPULIBNK-PXQJOHHUSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)O

Origin of Product

United States

Structural Characterization of Gnnqqny Aggregates

Molecular Architecture of GNNQQNY Amyloid Fibrils

The architecture of GNNQQNY amyloid fibrils is characterized by a hierarchical organization of peptide molecules into a stable, cross-β structure. This fundamental motif is the hallmark of amyloid fibrils and is responsible for their unique biophysical properties. bohrium.comnih.gov

The core of GNNQQNY fibrils is a "cross-β" spine, a structure confirmed through X-ray microcrystallography. nih.govresearchgate.net In this arrangement, individual GNNQQNY peptide molecules are extended and oriented perpendicular to the long axis of the fibril. nih.govucla.edu These peptides, or β-strands, are linked together by hydrogen bonds running parallel to the fibril axis, forming what are known as β-sheets. bohrium.comnih.gov The distance between adjacent β-strands is approximately 4.8 Å. nih.gov The cross-β spine is a highly stable structure that accounts for the elongated and unbranched morphology of the fibrils. nih.gov

A key feature of the GNNQQNY fibril core is the "steric zipper," which describes the tight interdigitation of side chains from adjacent β-sheets. researchgate.netucla.edu These sheets pair up, and their protruding side chains, particularly from asparagine and glutamine residues, mesh together with a high degree of shape complementarity. ucla.edunih.gov This creates a dry interface, devoid of water molecules, which is stabilized by van der Waals forces. ucla.eduesrf.fr The steric zipper is a critical element that locks the β-sheets together, contributing significantly to the stability of the amyloid fibril. ucla.edunih.gov This self-complementing nature of the steric zipper is a fundamental step in the molecular recognition that drives the conversion to the amyloid state. ucla.edu The formation of these zippers can be a target for inhibiting amyloid formation. ucla.edu

GNNQQNY exhibits significant structural polymorphism, meaning it can form multiple distinct fibrillar structures from the same peptide sequence. nih.gov This phenomenon is influenced by factors such as peptide concentration and solution conditions. acs.orgrug.nl At lower concentrations, GNNQQNY can form monoclinic and orthorhombic crystals, while higher concentrations favor the formation of amyloid fibrils. acs.orgrug.nl Solid-state NMR studies have revealed the coexistence of at least three different peptide conformations within a single fibril sample. mit.edunih.gov These polymorphs differ in the packing of their β-sheets and the arrangement of the steric zippers. nih.gov For instance, two distinct crystal polymorphs show significant differences in their packing, with one having a looser structure with a hydrated shell around the β-sheet pairs. nih.gov This structural variability is thought to be a basis for the existence of different prion strains. ucla.edu

ParameterDescriptionMethod of DeterminationFinding
Secondary Structure The local spatial arrangement of the peptide backbone.Chemical Shift Indexing (CSI) from MAS NMR data. nih.govPredominantly β-sheet conformation for all conformers. nih.gov
Backbone Torsion Angles (φ, ψ) The dihedral angles that determine the flexibility and conformation of the peptide backbone. biorxiv.orgMagic Angle Spinning (MAS) NMR and TALOS software analysis. nih.govConfirms extended β-sheet structure but also reveals localized backbone distortions in one of the three coexisting conformers. mit.edunih.gov
Conformational Heterogeneity The presence of multiple distinct structural forms within a sample.Magic Angle Spinning (MAS) NMR. mit.eduCoexistence of three distinct peptide conformations in fibrillar samples. mit.edunih.gov

Within a single β-sheet of the GNNQQNY fibril, each peptide molecule is connected to its neighbors through a network of hydrogen bonds. bohrium.comnih.gov This includes both backbone-to-backbone hydrogen bonds and side chain-to-side chain interactions. nih.gov A notable feature is the formation of "amide stacks," which are hydrogen bonds between the amide groups of identical asparagine or glutamine residues on adjacent, parallel, and in-register peptide strands. bohrium.comnih.gov Intermolecular distance measurements using MAS NMR confirm that the peptides within each of the polymorphic forms are arranged in a parallel and in-register fashion. mit.edunih.gov The interactions between different β-sheets are primarily mediated by the dry steric zipper interface, which involves shape complementarity rather than hydrogen bonds. nih.govnih.gov

Oligomeric Intermediate Structures of GNNQQNY

Conformational Ensembles of GNNQQNY Oligomers

Investigations into the oligomeric precursors of GNNQQNY fibrils have revealed a notable conformational heterogeneity. Magic Angle Spinning (MAS) NMR studies have been instrumental in identifying the coexistence of at least three distinct peptide conformations within fibrillar samples. nih.govnih.gov These conformers, while all based on an extended β-sheet structure, exhibit significant differences in their chemical shifts, indicating variations in their atomic-level structure. nih.govacs.org

One of the conformers features a localized distortion in the β-strand backbone, akin to a β-bulge-like conformation, and displays increased dynamics. thebiogrid.org Despite these variations, intermolecular contact studies suggest that each conformer is organized into its own parallel, in-register β-sheet. nih.govnih.gov The stability of these oligomeric β-sheet structures is maintained by extensive hydrogen bonding. Within each sheet, a single GNNQQNY peptide forms approximately seven backbone-to-backbone hydrogen bonds and six side chain-to-side chain hydrogen bonds with its neighbors. nih.gov This dense network of hydrogen bonds, along with specific side-chain packing and aromatic stacking interactions, contributes to the high stability of the oligomers. nih.gov

Table 1: Conformational Characteristics of GNNQQNY Oligomers
Structural FeatureDescriptionSupporting Evidence
Conformational StatesCoexistence of at least three distinct conformers in fibrillar samples. nih.govnih.govMagic Angle Spinning (MAS) NMR
Basic StructureAll conformers adopt an extended β-sheet conformation. nih.govnih.govBackbone torsion angle measurements
Key DistinctionOne conformer exhibits a localized backbone distortion and increased dynamics. thebiogrid.orgMAS NMR
Inter-Peptide ArrangementPeptides are arranged in parallel, in-register sheets. nih.govnih.govIntermolecular contact measurements
Stabilizing ForcesExtensive backbone-backbone and side chain-side chain hydrogen bonding. nih.govMolecular simulations

Structural Evolution from Monomers to Oligomers

The transition from soluble GNNQQNY monomers to structured oligomers follows a nucleation-dependent aggregation pathway. researchgate.net This process begins with an energetically unfavorable nucleation step, where monomers assemble into a critical nucleus. Once this nucleus is formed, it acts as a template for the rapid addition of further monomers in an elongation phase. nih.gov

Studies have identified the critical nucleus size for GNNQQNY to be a trimer. nih.gov Free energy calculations show that while the initial formation of loose contacts may be easier between two antiparallel peptides, the formation of a stable trimer is the key rate-limiting step. nih.gov Below a certain aggregation temperature, the formation of this trimer nucleus becomes spontaneous, leading to the growth of larger oligomers. nih.gov Another study suggests a critical nucleus size of approximately seven monomers under physiological conditions. researchgate.net The aggregation process is described as being highly cooperative, consistent with a "dock-and-lock" mechanism where free peptides bind to the growing fibril core. nih.gov The process can be initiated by preparing a homogeneous solution of monomers at a low pH (e.g., 2.0) and then triggering aggregation by adjusting the pH to neutral (7.2). researchgate.net

Crystalline Forms of GNNQQNY Peptides

Under specific conditions, the GNNQQNY peptide can form highly ordered microcrystals instead of amyloid-like fibrils. The study of these crystalline forms provides a unique opportunity to understand the precise molecular architecture of amyloid-forming sequences at high resolution.

Monoclinic and Orthorhombic Crystal Structures

The GNNQQNY peptide exhibits a concentration-dependent polymorphism. nih.govacs.org At lower peptide concentrations (e.g., 1-25 mg/mL), GNNQQNY self-assembles into well-defined microcrystals. acs.org Two primary crystalline forms have been identified: monoclinic and orthorhombic. nih.govnih.gov The formation of either crystal system depends on the precise preparation protocol. acs.org The structure of the monoclinic form has been solved at atomic resolution and reveals a key architectural feature known as a "steric zipper". nih.govucla.edu In this arrangement, β-sheets mate along a dry, self-complementary interface, with the side chains of opposing sheets interlocking tightly. researchgate.net

Comparative Analysis of Fibrillar and Crystalline GNNQQNY Structures

Significant structural differences exist between the fibrillar and crystalline forms of GNNQQNY. nih.govacs.org While both are built from β-sheets, the atomic-level organization is distinct.

Complexity and Conformation: The fibrillar form exhibits greater structural complexity, containing a mix of at least three different peptide conformations. nih.govnih.gov In contrast, the two crystalline structures (monoclinic and orthorhombic) are more uniform, though they feature different chemical shifts from each other, indicating they are distinct polymorphs. acs.orgnih.gov The backbone and side-chain conformations within the crystals are virtually identical for all peptides in the lattice, unlike the heterogeneity seen in fibrils. acs.org

Backbone Structure: The basic structure in both fibrils and crystals is an extended β-sheet. nih.govnih.gov However, the fibrils contain localized distortions in the peptide backbone that are not present in the highly regular crystal lattice. nih.gov

Diffraction Properties: Despite their differences, the microcrystals and fibrils share some similarities. In both aggregates, the peptide segments are oriented perpendicular to the long axis, and they produce similar diffraction patterns, which is characteristic of a cross-β architecture. ucla.edu

Table 2: Comparison of Fibrillar and Crystalline GNNQQNY
FeatureFibrillar GNNQQNYCrystalline GNNQQNY (Monoclinic & Orthorhombic)
Polymorphism Contains at least three coexisting peptide conformations. nih.govnih.govTwo distinct, uniform crystal forms (monoclinic and orthorhombic). nih.govacs.org
Structural Complexity High; features localized backbone distortions and increased dynamics. nih.govthebiogrid.orgLow; highly ordered and homogeneous structure. acs.orgrsc.org
Core Structure Parallel, in-register β-sheets for each conformer. nih.govCharacterized by a "steric zipper" in the monoclinic form. ucla.edu
Formation Conditions Forms at higher peptide concentrations. nih.govacs.orgForms at lower peptide concentrations. nih.govacs.org
Backbone Conformation Significant chemical shift differences between conformers, indicating varied backbone structures. acs.orgVirtually identical backbone conformations within each crystal type. acs.org

Mechanisms and Kinetics of Gnnqqny Self Assembly

Nucleation and Growth Processes in GNNQQNY Aggregation

The aggregation of GNNQQNY follows a nucleation-dependent pathway, a hallmark of many amyloidogenic proteins. nih.govresearchgate.netbiorxiv.orgbiorxiv.org This process is initiated by the formation of a critical nucleus, which then acts as a template for the subsequent rapid growth of fibrils. nih.govresearchgate.netbiorxiv.org

The aggregation kinetics of GNNQQNY exhibit a characteristic lag phase that is dependent on the initial concentration of the peptide, a key indicator of a nucleation-dependent mechanism. biorxiv.orgbiorxiv.org This initial phase, during which no significant aggregation is observed, is followed by a rapid growth phase where fibril mass increases quickly. researchgate.net The process eventually reaches a plateau, where the concentration of monomeric GNNQQNY remains relatively constant. researchgate.net This sigmoidal growth curve is a classic feature of nucleated polymerization. nih.gov The formation of a stable nucleus is the rate-limiting step in this process. nih.gov

Molecular dynamics simulations have shown that at the beginning of the self-assembly process, only monomers and small, unstable oligomers are present. researchgate.net These undergo structural rearrangements to form a more ordered nucleus or seed, which then co-exists with the remaining monomers. researchgate.net This initial step is referred to as primary nucleation. researchgate.net

The critical nucleus is the smallest stable aggregate that can templates further growth. Experimental and computational studies have provided varying estimates for the critical nucleus size of GNNQQNY, likely due to differences in experimental conditions and computational models.

Experimental studies using a reproducible solubilization protocol have determined the critical nucleus size to be approximately 7 monomers under physiological conditions. nih.govbiorxiv.orgresearchgate.net

Molecular dynamics simulations have suggested a smaller critical nucleus size. One study reported a critical nucleus of 4 to 5 monomers at 280 K and 5 to 6 monomers at 300 K . plos.orgnih.govnih.gov Another computational study suggested a minimal nucleus of three or four peptides . nih.govnih.gov A different simulation study proposed a much larger critical nucleus of around 25 monomers is required for the formation of stable fibril-like structures. mdpi.com

The table below summarizes the findings from various studies on the critical nucleus size of GNNQQNY.

Once a stable nucleus is formed, fibril growth proceeds through the sequential addition of monomeric peptides. nih.gov Molecular dynamics simulations have shown that GNNQQNY monomers in solution can bind to pre-existing fibrils and then diffuse along the fibril surface towards the ends, where they are incorporated into the growing structure. researchgate.netacs.orgbohrium.comjohnlab.de This process of monomer addition is considered a key mechanism of fibril elongation. researchgate.netacs.orgbohrium.comjohnlab.de The aggregation of a free monomer to a fibril is a highly cooperative process. nih.gov

The stability of the growing oligomer increases significantly with the addition of each monomer. For instance, the stability of a trimer is dramatically higher than that of a dimer, suggesting that even small oligomers can serve as effective templates for further growth. nih.gov

Lateral Assembly and Protofibril Maturation

The transition from initial oligomers to mature, stable amyloid fibrils involves the association of smaller protofibrils and their subsequent maturation into more complex, often multilayered, structures.

The formation of mature GNNQQNY fibrils involves more than just the linear addition of monomers to a growing end. A key mechanism in the maturation process is the lateral assembly of protofibrils. johnlab.de Molecular dynamics simulations have revealed that pre-formed protofibrils can readily associate with each other side-by-side. This lateral stacking is considered a crucial step in the transition from isolated, thin protofibrils (approximately 2-3 nm in thickness) to larger, more complex and stable multilayered fibrillar structures. johnlab.deyoutube.com

The morphology of the final GNNQQNY aggregates, including the formation of multilayered structures, is highly influenced by environmental and experimental conditions. This phenomenon is known as amyloid polymorphism.

One of the most significant factors is peptide concentration . GNNQQNY exhibits a concentration-dependent polymorphism, forming different structures at varying concentrations. nih.govresearchgate.net At lower concentrations, it tends to form well-ordered microcrystals (both monoclinic and orthorhombic), while at higher concentrations, the formation of amyloid fibrils is favored. nih.govresearchgate.net This suggests that at higher peptide concentrations, the kinetics of assembly favor the lateral association of protofibrils into multilayered ribbons rather than the slower process of crystal growth. researchgate.net

Temperature also plays a role. Elevating the temperature can accelerate the aggregation process, making the formation of protofibrils occur on a timescale of hours rather than weeks. youtube.com The specific conditions under which fibrils are formed can lead to variations in fibril thickness and the way individual filaments intertwine. youtube.com

Finally, the intrinsic properties of the peptide sequence, particularly the interactions between side chains, drive the formation of the characteristic cross-β spine, which is the core of the amyloid structure. nih.gov The specific packing of these side chains dictates the stability and geometry of the inter-sheet interfaces, ultimately influencing the potential for multilayered growth.

Role of Specific Residues in GNNQQNY Aggregation

The amino acid sequence G-N-N-Q-Q-N-Y dictates the peptide's aggregation propensity, with each residue type playing a distinct role in the kinetics and structural outcome of self-assembly.

The asparagine (Asn) residues at positions 2 and 6 are critical for the stability of GNNQQNY oligomers. Along with the glutamine (Gln) residue at position 4, they form a "dry polar steric zipper" that holds adjacent β-sheets together. nih.gov This arrangement involves inter-sheet hydrogen bonds between the side chains, creating a highly complementary and stable interface. nih.gov

Molecular dynamics simulations have shown that the in-register parallel β-sheet structure brings the polar side chains of asparagine and glutamine from neighboring peptides into close proximity, enabling the formation of numerous stabilizing hydrogen bonds. nih.gov The stability of these early oligomers increases dramatically even when moving from a dimer to a trimer, highlighting the cooperative nature of these interactions. nih.gov Simulations of mutants where Asn-2 or Asn-6 are substituted with alanine (B10760859) result in unstable oligomers, confirming the essential role of these asparagine residues in forming a stable structural nucleus for fibril growth. nih.gov The high density of Q/N residues is thought to specifically promote the conversion of initial aggregates into a stable, amyloid state. nih.gov

Residue PositionRole in AggregationKey Interaction Type
Asn-2 Forms part of the dry polar steric zipper; essential for oligomer stability. nih.govSide-chain hydrogen bonds; inter-sheet packing. nih.govnih.gov
Asn-6 Forms part of the dry polar steric zipper; essential for oligomer stability. nih.govSide-chain hydrogen bonds; inter-sheet packing. nih.govnih.gov

Glutamine (Gln) residues, located at positions 4 and 5, are central to the entire aggregation pathway, from the initial seeding events to the final maturation of the fibril. nih.gov Glutamines are recognized as potential triggers for aggregation and play a dual role in the process. nih.gov In the initial phase, they mediate the pairing of monomers to form the first oligomers, which then act as primers for further nucleation. nih.gov

Residue PositionRole in AggregationKey Interaction Type
Gln-4 Central component of the dry polar steric zipper; essential for oligomer stability. nih.govSide-chain hydrogen bonds; inter-sheet packing. nih.govnih.gov
Gln-5 Contributes to seeding, oligomer association, and fibril maturation. nih.govSide-chain hydrogen bonds. nih.govnih.gov

The C-terminal tyrosine (Tyr) residue at position 7 has a profound influence on both the stability and the final morphology of GNNQQNY aggregates. Interactions between the aromatic rings of tyrosine residues are important for providing order and directionality during self-assembly. nih.govmdpi.com These interactions contribute to the formation of both the initial small aggregates, which may have tyrosine cores, and the final ordered, fibril-like structures. mdpi.com

Fluorescence studies reveal that the local environment of the tyrosine residue changes significantly as the peptide transitions from soluble monomers to fibrils and then to more stable crystalline structures. nih.gov In the fibrillar state, the tyrosine residue is significantly more exposed to the solvent compared to its state in mature crystals, where it becomes more buried. nih.gov This suggests that a structural rearrangement involving the orientation of the tyrosine side chain occurs as fibrils mature into crystals. nih.gov

While tyrosine is not essential for the initial formation of β-sheets, it is crucial for kinetic stability. Simulations comparing the wild-type GNNQQNY with a mutant lacking tyrosine (GNNQQNA) showed that while both could form aggregates, the assemblies of the wild-type peptide were significantly more stable and dissociated more slowly. nih.gov This indicates that tyrosine interactions are critical for the long-term stability and integrity of the fibril structure. nih.govnih.gov

ResidueProperty InvestigatedFinding
Tyrosine-7 StabilityAromatic interactions contribute to the kinetic stability of aggregates. nih.gov
Tyrosine-7 MorphologyInfluences fibril structure; interactions between Tyr residues are important for forming ordered fibrils. mdpi.com
Tyrosine-7 Structural RearrangementThe orientation and solvent exposure of the Tyr residue change as fibrils mature into crystals, indicating a key role in polymorphism. nih.gov

Advanced Methodologies in Gnnqqny Research

Computational Approaches for Simulating GNNQQNY Dynamics

Computational simulations have become indispensable for elucidating the complex and often transient events that govern the aggregation of GNNQQNY. By modeling the peptide at various levels of detail, from individual atoms to simplified representations, researchers can observe processes that are difficult to capture experimentally.

All-atom molecular dynamics (MD) simulations, which account for every atom in the system, offer a high-resolution view of the initial stages of GNNQQNY aggregation. These simulations, often performed in explicit solvent to mimic physiological conditions, have revealed that randomly dispersed peptides quickly form dynamic, amorphous aggregates. nih.gov These early aggregates are not static; the constituent peptides continuously sample various conformations, reorienting and rearranging with respect to one another. nih.govnih.gov

The stability of these aggregates is largely dependent on the number of inter-peptide backbone hydrogen bonds. nih.gov While most initial aggregates are amorphous, smaller crystalline structures, particularly antiparallel dimers, can form and persist for varying durations. nih.gov The growth of these crystalline aggregates can occur through the sequential addition of single peptides or by the collision and merging of smaller oligomers. nih.gov High-temperature all-atom MD simulations have also been employed to study the disaggregation of pre-formed GNNQQNY fibrils, suggesting that tetramers may act as a key transition state in both the assembly and disassembly pathways. nih.gov Furthermore, these simulations indicate that the initial aggregation nucleus likely consists of eight peptides. nih.gov

To investigate larger systems and longer timescales, researchers utilize coarse-grained (CG) molecular dynamics simulations. In this approach, groups of atoms are represented as single interaction sites, reducing computational cost. A mid-resolution CG model was used to explore the aggregation pathways of up to 72 GNNQQNY peptides, directly observing the formation of stable, fibril-like structures. researchgate.netrsc.orgnih.gov

These simulations support a two-step aggregation model, where the peptides first form amorphous clusters. rsc.org Once these clusters reach a critical size of approximately 25 monomers, they cooperatively rearrange into more ordered, mature structures. rsc.org The terminal tyrosine residue has been identified as a key structural determinant in the formation of these organized, helical fibril-like assemblies. rsc.org A multi-scale approach, which combines the efficiency of CG-REMD for initial exploration with the detail of all-atom MD for refinement, has been successful in characterizing the polymorphic nature of GNNQQNY oligomers of various sizes (3-mers, 12-mers, and 20-mers). chemrxiv.org

Replica Exchange Molecular Dynamics (REMD) is an enhanced sampling technique particularly useful for overcoming the energy barriers that can trap simulations in local minima. In GNNQQNY research, full atomistic REMD simulations have been used to construct the free energy surface of small peptide assemblies. smsyslab.org This method has been instrumental in demonstrating that the GNNQQNY peptide has a significant tendency to form both parallel and antiparallel β-sheets. smsyslab.org

The preference for either parallel or antiparallel arrangement is governed by a delicate balance of factors, including the size of the aggregate, side-chain interactions, and the pH of the environment. smsyslab.org By simulating multiple replicas of the system at different temperatures and allowing them to exchange, REMD enables a more thorough exploration of the conformational space, providing a thermodynamic basis for the observed structural polymorphism. nih.govsmsyslab.org

Density Functional Theory (DFT) provides a quantum mechanical level of description, offering insights into the electronic structure and bonding of molecular systems. While less common for studying large-scale aggregation due to its computational intensity, DFT has been applied to understand the properties of the GNNQQNY crystal state. DFT calculations have shown that the removal of water from the crystal lattice induces a rapid change in the β angle of the unit cell, a finding that correlates with observations from MD simulations. nih.gov This application highlights the power of first-principles modeling to explain specific structural phenomena at a fundamental electronic level.

The initial dimerization of GNNQQNY is a rare event that is challenging to capture with standard MD simulations. Transition Path Sampling (TPS) Monte Carlo is a powerful method designed specifically to study such infrequent events by harvesting an ensemble of reactive trajectories between the initial (disaggregated) and final (aggregated) states. nih.gov

Application of TPS to GNNQQNY dimerization has revealed that the process proceeds via a "zipping" mechanism. nih.gov This mechanism is initiated by the formation of specific contacts at the third residue, Asparagine (N). nih.gov The statistical analysis of these pathways underscores the crucial role of asparagine residues in the early stages of aggregation. nih.gov Contrary to some hypotheses, these simulations also showed that the terminal tyrosine residue is not essential for stabilizing the initial dimer. nih.gov

Spectroscopic Techniques for Structural Analysis

A variety of spectroscopic techniques are employed to experimentally characterize the structure of GNNQQNY aggregates at different stages of formation. These methods provide critical data that complements and validates computational findings.

Solid-state Nuclear Magnetic Resonance (NMR), particularly Magic Angle Spinning (MAS) NMR, has been invaluable for the atomic-level structural characterization of GNNQQNY fibrils. nih.govnih.gov MAS NMR studies have confirmed that GNNQQNY fibrils are polymorphic, revealing the coexistence of at least three distinct peptide conformations within fibrillar samples. nih.gov These conformers, while all adopting a basic extended β-sheet structure, exhibit significant differences in their chemical shifts, indicating variations in their local atomic environments. nih.govnih.gov Furthermore, MAS NMR data highlight substantial structural differences between the fibrillar and crystalline forms of the peptide, with the fibrils displaying greater structural complexity. nih.gov

Table 1: Representative 13C and 15N Chemical Shifts (ppm) for GNNQQNY Fibril Conformers. nih.govresearchgate.net
ResidueAtomFibril Form 1Fibril Form 2Fibril Form 3
Asn (N8)N120.1115.5120.1
53.154.153.1
CO174.1175.0174.1
Gln (Q9)N120.8120.8120.8
55.955.955.9
CO175.2175.2175.2

Other spectroscopic methods probe the secondary structure and chiral properties of the aggregates. Electronic Circular Dichroism (ECD) is used to monitor the transition from a random coil to a β-sheet structure, which is characteristic of amyloid formation. nih.govnih.gov The ECD spectra of GNNQQNY show features indicative of β-sheets, and the intensity of signals associated with aromatic interactions of the tyrosine residues can report on the degree of structural order. nih.govnih.gov

Vibrational Circular Dichroism (VCD) and Fourier-Transform Infrared (FTIR) spectroscopy provide information on the vibrational modes of the peptide backbone. FTIR is used to confirm the presence of parallel β-sheet arrangements, identified by a characteristic band around 1666 cm⁻¹. nih.gov VCD, which is sensitive to chirality, has revealed that GNNQQNY protofilaments can adopt a left-handed twist. nih.gov

Table 2: Key Spectroscopic Features of GNNQQNY Aggregates. nih.govnih.gov
TechniqueObservationStructural Interpretation
Electronic Circular Dichroism (ECD)Negative band ~220 nm, positive band ~200-205 nm, positive band ~235 nmβ-sheet secondary structure, Tyr side-chain π-π interactions
Fourier-Transform Infrared (FTIR)Vibrational band at ~1628 cm⁻¹, sideband at 1666 cm⁻¹Amide I C=O stretching, parallel β-sheet arrangement
Vibrational Circular Dichroism (VCD)Exciton couplet at Amide I' bandLeft-handed twist at the protofibril level
Linear Dichroism (LD)Signal changes at ~195 nm and for aromatic side chainsChange in orientation of β-strands and Tyr residue during fiber-to-crystal transition

Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy

Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful solid-state NMR technique that provides site-specific structural information on non-crystalline and insoluble biological solids like amyloid fibrils. researchgate.netnih.gov In the study of GNNQQNY, MAS NMR has been instrumental in characterizing the structure of its fibrils and comparing them to their crystalline counterparts. researchgate.netnih.gov

Research has revealed significant differences in the chemical shifts between the fibrillar and crystalline forms of GNNQQNY, indicating distinct atomic-level structures. nih.gov Notably, MAS NMR studies have demonstrated the coexistence of three distinct peptide conformations within the GNNQQNY fibril samples. gatech.edumit.edu These conformers, while all adopting a basic extended β-sheet structure, exhibit differences in their chemical shifts, suggesting variations in their local molecular environment. gatech.edumit.edunih.gov

Further analysis using MAS NMR has allowed for the measurement of backbone torsion angles, confirming the extended β-sheet conformation for the coexisting conformers. gatech.edumit.edu The technique has also been used to identify a localized distortion in the β-strand backbone of one of the conformers. gatech.edumit.edu Intermolecular contact data from MAS NMR are consistent with a model where each conformer is present in its own parallel and in-register β-sheet. gatech.edumit.edu These findings highlight a greater structural complexity in the GNNQQNY fibrils compared to the more uniform structure of its crystals. gatech.edumit.edunih.gov

TechniqueKey Findings for GNNQQNYReferences
MAS NMR- Coexistence of three distinct peptide conformations in fibrils. gatech.edumit.edu
- Confirms extended β-sheet structure for all conformers. gatech.edumit.edu
- Reveals structural differences between fibrillar and crystalline forms. nih.gov
- Identifies localized backbone distortions in one conformer. gatech.edumit.edu
- Suggests parallel, in-register arrangement of β-sheets. gatech.edumit.edu

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for analyzing the secondary structure of peptides and proteins by measuring the absorption of infrared light by their amide bonds. In GNNQQNY research, FTIR has been applied to characterize the conformational states of the peptide in both its solid, lyophilized form and as aggregated fibrils.

Solid-state FTIR analysis of lyophilized GNNQQNY powder has identified peaks corresponding to parallel (around 1634 cm⁻¹ and 1682 cm⁻¹) and anti-parallel (around 1623 cm⁻¹ and 1689 cm⁻¹) β-sheets, as well as random coil conformations (around 1648 cm⁻¹). The spectra also show contributions from the side chain NH₂ bending of Gln/Asn residues. The presence of peaks at higher wavenumbers (e.g., 1698 cm⁻¹ and 1706 cm⁻¹) suggests the existence of weaker hydrogen bond interactions in the lyophilized state.

When GNNQQNY forms fibrils, FTIR is used to monitor the structural transition. The technique can distinguish between the initial monomeric state and the final aggregated state, which is characterized by a strong signal in the β-sheet region of the spectrum. This confirms the adoption of a cross-β structure upon fibril formation.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of proteins and peptides in solution. assay-protocol.com It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. nih.gov

For GNNQQNY, CD spectroscopy is employed to monitor the conformational changes that occur during the aggregation process. In its monomeric state, the peptide is expected to exhibit a CD spectrum characteristic of a random coil or disordered structure. As the peptide self-assembles into β-sheet-rich amyloid fibrils, the CD spectrum undergoes a characteristic change, typically showing a minimum around 218 nm, which is indicative of β-sheet content. This transition allows researchers to follow the kinetics of fibril formation and to study how different environmental factors influence the aggregation pathway. The technique is also used to assess the structural integrity of the peptide under various conditions before initiating aggregation studies.

Microscopic and Diffraction Techniques

Transmission Electron Microscopy (TEM) for Fibril Visualization

Transmission Electron Microscopy (TEM) is a crucial technique for the direct visualization of amyloid fibrils, providing information about their morphology and dimensions. For GNNQQNY, TEM has been used extensively to observe the formation of elongated, unbranched fibrils. gatech.eduesrf.fr

TEM images reveal that GNNQQNY assembles into long, straight, and unbranched fibrils, which is a hallmark characteristic of amyloid aggregates. gatech.edu In some cases, these fibrils exhibit a striated, flat ribbon-like appearance. nih.gov The typical width of these fibrils is in the nanometer range. The procedure for preparing samples for TEM usually involves negative staining, often with uranyl acetate, to enhance the contrast and allow for clear visualization of the fibrillar structures against the background. esrf.fr The morphological details observed by TEM provide essential context for the structural data obtained from other techniques like X-ray diffraction and solid-state NMR.

X-ray Microcrystallography for Atomic-Level Structures

X-ray microcrystallography has been a groundbreaking technique in the study of GNNQQNY, providing the first atomic-resolution structure of an amyloid-like cross-β spine. nih.govnih.govnih.gov This was made possible by the ability of GNNQQNY to form well-ordered microcrystals, which, although small, are suitable for diffraction experiments using high-intensity microfocus synchrotron beamlines. gatech.edunih.gov

The crystal structure of GNNQQNY revealed that the peptide molecules are arranged in parallel β-sheets, with the β-strands running perpendicular to the long axis of the crystal. gatech.edunih.gov A key feature of the structure is the "steric zipper," a dry, tightly interdigitated interface between two β-sheets. gatech.edu In this arrangement, the side chains of asparagine and glutamine from opposing sheets interlock with a high degree of shape complementarity. gatech.edu The structure is further stabilized by extensive networks of hydrogen bonds, both within the backbone of the β-sheets and between the side chains, forming what are referred to as "Asn/Gln ladders". researchgate.net The detailed atomic model derived from X-ray microcrystallography has provided a structural basis for understanding the stability of amyloid fibrils and the mechanism of their self-propagation. gatech.edunih.gov

Crystallographic Data for GNNQQNY
Space Group P2₁
Unit Cell Dimensions
a4.87 Å
b25.5 Å
c8.5 Å
β96.9°
Resolution 1.4 Å
Data derived from Protein Data Bank entry 1YJP.

X-ray Fiber Diffraction for Cross-Beta Structure Confirmation

X-ray fiber diffraction is a key technique used to confirm the characteristic cross-β structure of amyloid fibrils. When a sample of aligned fibrils is exposed to an X-ray beam, it produces a distinctive diffraction pattern. For GNNQQNY fibrils, this pattern displays two hallmark reflections: a meridional reflection at approximately 4.7-4.8 Å and an equatorial reflection at around 8.5-10 Å.

Kinetic Assay Methodologies

The study of the rate and mechanism of GNNQQNY aggregation is fundamental to understanding its role in the formation of amyloid structures. Kinetic assays are employed to monitor the progress of aggregation over time, providing insights into the distinct phases of the process, including nucleation and elongation.

Turbidity Measurements in Aggregation Kinetics

The aggregation kinetics are typically characterized by a sigmoidal curve, which delineates three primary phases: a lag phase, where nucleation occurs; an exponential or growth phase, where fibrils elongate rapidly; and a stationary or plateau phase, where the reaction reaches equilibrium. nih.gov In studies of GNNQQNY, light scattering assays have been used to supplement data from other techniques, such as sedimentation assays, to provide a comprehensive view of the aggregation process. biorxiv.org For instance, the aggregation of a 1253±12 µM solution of GNNQQNY showed a lag phase of approximately 20-25 hours, after which a rapid increase in aggregation was observed. biorxiv.org

Table 1: Representative Phases in GNNQQNY Aggregation Monitored by Light Scattering
Aggregation PhaseDescriptionTypical Observation in Light Scattering
Lag PhaseInitial period where energetically unfavorable nuclei are formed. biorxiv.orgMinimal to no change in light scattering intensity.
Growth/Elongation PhaseRapid addition of monomers to the nuclei, leading to fibril growth. biorxiv.orgA sharp, exponential increase in light scattering intensity.
Plateau PhaseEquilibrium is reached as the concentration of free monomers decreases.Light scattering intensity stabilizes at a maximum level.

Thioflavin T (ThT) Fluorescence Assays in Fibrillation Monitoring

Thioflavin T (ThT) is a fluorescent dye that is widely considered the gold standard for monitoring amyloid fibril formation in vitro. scispace.com When ThT binds to the cross-β-sheet structure characteristic of amyloid fibrils, its fluorescence emission intensity increases significantly. scispace.comnih.gov This property makes it an excellent tool for real-time monitoring of GNNQQNY fibrillation kinetics. researchgate.net

The assay involves incubating the GNNQQNY peptide under conditions that promote aggregation in the presence of ThT. researchgate.net The fluorescence is then measured over time at an excitation wavelength of around 440-450 nm and an emission wavelength of approximately 480-490 nm. researchgate.netresearchgate.net The resulting data typically yield a sigmoidal curve similar to that from turbidity assays, allowing for the determination of kinetic parameters such as the lag time and the apparent rate constant of fibril growth. Studies have shown that GNNQQNY fibrils stain positively with ThT, confirming their amyloid nature. biorxiv.orgbiorxiv.org The binding of ThT is specific to the β-sheet rich structures, and direct imaging techniques like scanning tunneling microscopy have been used to identify the binding modes of ThT molecules to GNNQQNY assemblies, finding that they adsorb parallel to the peptide strands. nih.gov

Table 2: Parameters for Thioflavin T (ThT) Fluorescence Assay with GNNQQNY
ParameterTypical Value/DescriptionReference
ThT Final Concentration100 µM researchgate.net
Excitation Wavelength (λex)~450 nm researchgate.net
Emission Wavelength (λem)~489 nm researchgate.net
Expected ResultSignificant increase in fluorescence intensity upon fibril formation. nih.gov

Congo Red Binding Assays for Amyloid Confirmation

Congo Red (CR) is another dye historically used to identify amyloid deposits. nih.gov Its binding to amyloid fibrils results in a characteristic red-shift in its absorbance spectrum and a pathognomonic apple-green birefringence when viewed under polarized light. assay-protocol.com This assay is primarily used as a qualitative method to confirm the presence of the amyloid fold in GNNQQNY aggregates. researchgate.net

For the spectrophotometric assay, a solution of Congo Red is added to the aggregated peptide solution. assay-protocol.com The formation of an amyloid-dye complex is indicated by a shift in the maximum absorbance. For instance, a maximal spectral difference at 540 nm is indicative of amyloid fibrils. assay-protocol.com For the birefringence assay, a dried sample of the aggregated peptide is stained with a CR solution and observed with a polarizing microscope. assay-protocol.com The presence of apple-green birefringence against a dark background confirms the amyloid structure. Mature GNNQQNY fibrils have been shown to bind Congo Red, further validating their amyloid character. biorxiv.orgbiorxiv.org Molecular modeling studies have investigated the binding modes of CR to GNNQQNY protofibrils, identifying multiple potential binding sites on the fibril surface. nih.gov

Table 3: Congo Red (CR) Binding Assay for GNNQQNY Amyloid Confirmation
Assay TypeMethodologyPositive Result for Amyloid
Spectrophotometric AssayMeasurement of the absorbance spectrum of CR in the presence of GNNQQNY aggregates.A red-shift in the absorbance maximum, with a peak difference around 540 nm. assay-protocol.com
Birefringence AssayStaining of dried GNNQQNY aggregates with CR and observation under cross-polarized light.Appearance of apple-green birefringence. assay-protocol.com

Modulation of Gnnqqny Aggregation and Polymorphism

The self-assembly of the GNNQQNY peptide, a segment from the yeast prion protein Sup35, into amyloid structures is a process sensitive to its surrounding environment and its specific amino acid sequence. nih.gov The transition from soluble monomers to highly organized fibrils involves a cascade of events, including nucleation and elongation, which can be significantly modulated by external conditions and internal sequence changes. researchgate.netbiorxiv.org This modulation gives rise to different aggregation kinetics and a variety of final fibrillar structures, a phenomenon known as polymorphism. nih.govnih.gov

Environmental Factor Influence on Aggregation Kinetics and Morphology

Environmental factors play a crucial role in dictating the pathway and outcome of GNNQQNY self-assembly. nih.gov The peptide's aggregation is not a static process but a dynamic one, influenced by the physicochemical properties of the solution it is in.

The pH of the solution is a critical determinant in the aggregation of GNNQQNY. The peptide's isoelectric point (pI) is approximately 5.9, and its aggregation behavior is strongly linked to the net charge of the molecules, which is dictated by the pH. researchgate.net

Studies have shown that maintaining the pH far from the pI can keep the peptide in a monomeric, soluble state. researchgate.net For instance, a reproducible protocol for generating GNNQQNY monomers involves reducing the pH to 2.0. researchgate.netbiorxiv.org At this low pH, the peptide carries a net positive charge, leading to electrostatic repulsion that prevents self-aggregation. Conversely, aggregation can be triggered by adjusting the pH to a neutral value, such as 7.2. researchgate.netbiorxiv.org

Systematic analysis using circular dichroism (CD) spectroscopy across a range of pH values has provided detailed insights into this behavior. Amyloid formation is observed to be favorable within a pH range of approximately 2.8 to 3.6. researchgate.net However, at the extremes of the tested pH scale, aggregation is inhibited. Specifically, no amyloid formation was detected at a pH below 2.4 or above 9.0, conditions where the peptide species carry a significant net positive or negative charge, respectively. researchgate.net

Table 1: Effect of pH on GNNQQNY Aggregation

pH Dominant Charged Species (δ) Observation
2.4 +1 No amyloid formation
3.6 +0.5 Amyloid formation
5.5 0 Amyloid formation
7.5 -0.5 Amyloid formation
9.0 -1 No amyloid formation

Data sourced from a study on pH-induced spectral changes of GNNQQNY. researchgate.net

A critical concentration is required for the initiation of aggregation. Below this threshold, the peptide remains soluble. Different studies have reported slightly varying critical concentrations, with values cited around 0.6 mM, 2.4 mM, and 6 mM. nih.gov Above a certain critical concentration, for example 1.43 mM in one study, the process of amyloid formation and solubilization reaches a steady state. researchgate.net Extensive amyloid formation has been observed over a wide range of concentrations, from 1.26 mM up to 10 mM. researchgate.net

Molecular dynamics simulations have corroborated these experimental findings, showing that while higher concentrations (from 4 mM to 35 mM) accelerate the aggregation process, the fundamental mechanism and kinetics of aggregation remain consistent. nih.gov Nucleation kinetics analysis suggests that under physiological conditions, a critical nucleus size of approximately seven monomers is required for the template-driven self-assembly to proceed. researchgate.netbiorxiv.org

The choice of solvent system can significantly influence the solubility and conformational state of the GNNQQNY peptide, thereby affecting its self-assembly. While GNNQQNY is noted to be freely soluble in water under certain conditions, various organic solvents are often employed in experimental protocols to ensure complete solubilization and to study the aggregation process from a monomeric state. biorxiv.org

Solvents such as trifluoroacetic acid (TFA), dimethyl sulfoxide (B87167) (DMSO), 2,2,2-trifluoroethanol (B45653) (TFE), and hexafluoroisopropanol (HFIP) are commonly used. biorxiv.org Organic solvents like TFA and HFIP are particularly effective in aiding solubilization by promoting the exchange of strong side chain-side chain and side chain-main chain hydrogen bonds within the lyophilized peptide. biorxiv.org For instance, a common procedure involves dissolving the peptide in water acidified to pH 2.0 with TFA or hydrochloric acid (HCl) to produce a monomeric solution. biorxiv.org

Alcohol cosolvents can have a dual role. At low concentrations, solvents like HFIP or TFE can promote the formation of β-sheet structures, which are the hallmark of amyloid fibrils. nih.gov However, at high concentrations, these same solvents may stabilize other, non-amyloidogenic conformations or disperse the peptides, thereby inhibiting aggregation. nih.gov This highlights the delicate balance of interactions that solvent systems can modulate to either induce or prevent the self-assembly of GNNQQNY.

Mutational Analysis and its Effects on GNNQQNY Aggregation

Mutational analysis provides a powerful tool to dissect the specific molecular interactions that drive GNNQQNY aggregation and polymorphism. By systematically altering the amino acid sequence, researchers can probe the roles of individual residues in the stability and morphology of the resulting amyloid structures.

The glutamine (Q) residues at positions 4 and 5 are central to the formation of the "steric zipper" structure that stabilizes GNNQQNY fibrils, primarily through hydrogen bonding. researchgate.net To investigate the role of these hydrogen bonds, studies have been conducted where these glutamine residues are substituted with norleucine (Nle), an isostere of glutamine that lacks the side-chain amide group and thus cannot act as a hydrogen bond donor or acceptor. nih.govnih.gov

This targeted removal of hydrogen bonding capacity significantly impacts the aggregation process. The self-assembly of the wild-type GNNQQNY peptide is extremely rapid, often making it difficult to capture intermediate structures. nih.govresearchgate.net The Gln to Nle mutations, however, decelerate or even stall the self-assembly at critical points, allowing for an unprecedented view of the structural stabilization mechanisms. nih.gov

The mutations lead to distinct polymorphic outcomes, demonstrating how subtle sequence variations dictate the final amyloid architecture. nih.gov While the wild-type GNNQQNY peptide rapidly forms achiral nanocrystals, the mutants follow different pathways. nih.govresearchgate.net

Table 2: Effects of Glutamine (Gln) to Norleucine (Nle) Substitutions on GNNQQNY Aggregation

Peptide Sequence Mutation Position Final Observed Structure Key Finding
GNNQQNY (Wild-Type) - Achiral nanocrystals Very fast aggregation, masking intermediate states. nih.govresearchgate.net
GNNNle QNY 4 Twisted chiral fibers Reduced stabilizing hydrogen bonds reveal intermediate structures. nih.govresearchgate.net
GNNQNle NY 5 Stabilized protofibrils Self-assembly is stalled at a lower level of organization. nih.govresearchgate.net

Data sourced from studies on Gln → Nle substitutions in the GNNQQNY peptide. nih.govresearchgate.net

These findings reveal that the initial formation of β-sheet arrays is followed by π-π aromatic interactions between tyrosine residues, which drive the hierarchical assembly into three-dimensional structures. nih.govresearchgate.net The presence or absence of the inter-strand hydrogen bonding networks involving glutamine ultimately governs whether the assembly proceeds to form chiral fibrils or stabilizes as microcrystalline structures. nih.gov

Alanine (B10760859) scanning is a technique where individual amino acid residues are systematically replaced by alanine to evaluate the contribution of their side chains to protein structure and function. genscript.com This approach has been applied to the GNNQQNY peptide to probe the stability of its fibrillar structure. nih.gov

In one study, five of the central residues (Asn-2, Asn-3, Gln-4, Gln-5, Asn-6) and the C-terminal Tyr-7 were individually mutated to alanine. The structural stability of these mutant oligomers was then compared to the wild-type peptide through molecular dynamics simulations. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Amyloid-Forming peptide GNNQQNY
Glutamine
Norleucine
Alanine
Asparagine
Tyrosine
Trifluoroacetic acid (TFA)
Dimethyl sulfoxide (DMSO)
2,2,2-trifluoroethanol (TFE)
Hexafluoroisopropanol (HFIP)

Interactions with Interfaces and other Molecules

The aggregation pathway of the GNNQQNY peptide, a fragment from the yeast prion protein Sup35, is significantly influenced by its environment. nih.govplos.org Interactions with biological interfaces, material surfaces, and small molecules can either promote or inhibit the formation of its characteristic amyloid structures. nih.govresearchgate.net Understanding these modulatory interactions is crucial for developing strategies to control amyloidogenesis.

Influence of Lipid Membranes on GNNQQNY Aggregation

While the interaction of various amyloidogenic peptides, such as Amyloid-β (Aβ), with lipid membranes is a well-studied phenomenon implicated in cellular toxicity, specific research on the direct influence of lipid membranes on the aggregation of the GNNQQNY peptide is not extensively documented in publicly available literature. nih.govnih.gov Generally, lipid bilayers can act as catalytic surfaces for the aggregation of amyloid peptides, influencing their conformational changes and the rate of fibril formation. mdpi.com The composition of the lipid membrane, including the presence of specific lipids like gangliosides, can play a significant role in these interactions. mdpi.comrsc.org For many amyloid proteins, the initial interaction is often driven by electrostatic forces between charged residues on the peptide and the lipid headgroups, which can facilitate the insertion of hydrophobic portions of the peptide into the membrane core. nih.gov This interaction can induce a conformational shift in the peptide, often from a random coil to a β-sheet structure, which is a critical step in amyloid formation. mdpi.com However, without direct experimental or simulation studies on GNNQQNY, its specific behavior at a lipid interface remains an area for future investigation.

Peptide Self-Assembly on Material Surfaces (e.g., Mica, HOPG)

The self-assembly of GNNQQNY on material surfaces provides a model for understanding the fundamental principles of amyloid formation. Studies have demonstrated that the peptide can form ordered nanostructures on both hydrophilic and hydrophobic surfaces, such as mica and highly oriented pyrolytic graphite (B72142) (HOPG), respectively. mdpi.comnih.gov

On the hydrophilic surface of mica, GNNQQNY peptides self-assemble into directional nanoribbons and nanofibers. mdpi.com These structures often exhibit a distinct bidirectional or tridirectional orientation with a 60-degree angle between them. mdpi.com The formation of these ordered arrays is influenced by several factors, including the solvent, pH, peptide concentration, and the evaporation period of the peptide solution. mdpi.comnih.gov For instance, at a pH of 2, the GNNQQNY peptide is positively charged and organizes on the negatively charged mica surface due to electrostatic interactions. mdpi.com The height of the resulting nanofibers and nanoribbons typically ranges from 0.6 to 2.2 nm. mdpi.com

On the hydrophobic surface of HOPG, GNNQQNY peptides more readily form two-dimensional (2D) nanoribbon structures, also with a 60-degree angular distribution. mdpi.com Compared to the structures formed on mica under similar conditions, the nanoribbons on HOPG are generally wider and flatter. mdpi.com The differences in self-assembly on these two surfaces are attributed to the distinct hydrophilic/hydrophobic properties and the surface crystal structures of mica and HOPG. mdpi.com

Summary of GNNQQNY Self-Assembly on Different Surfaces
SurfaceSurface PropertyObserved NanostructuresKey Influencing FactorsReference
MicaHydrophilicDirectional nanoribbons and nanofibers (0.6-2.2 nm height), often with 60° intersection angles.pH, peptide concentration, solvent, evaporation time. mdpi.com
Highly Oriented Pyrolytic Graphite (HOPG)Hydrophobic2D nanoribbons, wider and flatter than on mica, with 60° intersection angles.Surface hydrophobicity and crystal structure. mdpi.com

Mechanistic Insights into Aggregation Inhibition by Small Molecules

The inhibition of amyloid aggregation is a key therapeutic strategy, and understanding the mechanisms of small molecule inhibitors provides a foundation for drug design. The GNNQQNY peptide serves as a valuable model system for studying these inhibitory actions.

Congo Red is a dye historically used for the histological identification of amyloid deposits due to its specific binding to the cross-β structure. nih.govub.edu Molecular dynamics simulations have provided detailed insights into the binding of Congo Red to GNNQQNY protofibrils, revealing dual binding modes. nih.gov

In the primary binding mode, the elongated Congo Red molecule aligns with its long axis parallel to the fibril axis, fitting into the grooves on the β-sheet surface. rsc.org Conversely, the secondary mode involves the dye binding with its long axis perpendicular to the protofibril axis. nih.gov The interaction is primarily driven by hydrophobic and aromatic interactions, along with some hydrogen bonding. nih.gov This binding to the surface of the protofibril is thought to be a possible mechanism for inhibiting the elongation of the fibril by preventing the addition of incoming peptide monomers. nih.gov

Atomistic simulations have shown that hydrophobic fullerenes (C60) can act as potent inhibitors of GNNQQNY aggregation. researchgate.netrsc.org These carbon nanoparticles significantly impede the formation of β-sheets and can shift the equilibrium from β-sheet-rich structures towards disordered coil conformations. researchgate.netrsc.org

The inhibitory mechanism involves the strong interaction of fullerene molecules with the nonpolar aliphatic groups of the polar residues Asn-3, Gln-4, and Gln-5 of the GNNQQNY peptide. researchgate.netrsc.org This interaction increases the exposure of the peptide backbone to water, thereby blocking the crucial inter-peptide interactions between these residues that are necessary for oligomerization and β-sheet formation. researchgate.netrsc.org Notably, simulations have demonstrated that fullerenes can completely prevent the formation of the fibril-like bilayer β-sheets that GNNQQNY peptides form on their own. researchgate.netrsc.org These findings suggest that hydrophobic fullerenes could be effective inhibitors for both hydrophobic and hydrophilic amyloid peptides. researchgate.net

Mechanisms of GNNQQNY Aggregation Inhibitors
InhibitorMechanism of ActionKey InteractionsEffect on AggregationReference
Congo RedBinds to the surface of protofibrils in dual modes (parallel and perpendicular to the fibril axis).Hydrophobic and aromatic interactions, hydrogen bonding.Inhibits protofibril elongation by blocking monomer addition. nih.gov
Fullerene (C60)Interacts with specific residues, increasing backbone water exposure.Strong interaction with nonpolar groups of Asn-3, Gln-4, and Gln-5.Prevents β-sheet formation and promotes disordered coil conformations. researchgate.netrsc.org

Biological and Biophysical Context of Gnnqqny

GNNQQNY as a Prion-Derived Model Peptide

Relation to the Yeast Prion Protein Sup35

GNNQQNY is a seven-residue peptide segment derived from the N-terminal prion-determining domain of the Saccharomyces cerevisiae (yeast) protein Sup35. nih.govacs.orgpnas.org In yeast, Sup35 is a translation termination factor, but it can adopt a prion conformation, leading to a heritable epigenetic state. nih.govgatech.edu The N-terminal region of Sup35 is responsible for this prion activity, and the GNNQQNY sequence is a core segment that drives the self-assembly of the entire protein into amyloid fibrils. plos.orgacs.org The discovery that this short peptide could form amyloid structures on its own was a significant step in demonstrating that small, specific sequences can be the primary drivers of amyloidogenesis for a much larger protein. pnas.org

Recapitulation of Full-Length Protein Aggregation Properties

Despite its small size, GNNQQNY faithfully reproduces the key characteristics of amyloid formation observed in the full-length Sup35 protein. nih.govnih.govpnas.org This makes it an excellent model for studying the fundamental principles of amyloid aggregation. The aggregation process follows a nucleation-dependent mechanism, characterized by a concentration-dependent lag phase before rapid fibril growth, which is also a hallmark of the full-length protein's aggregation. plos.orgnih.govbiorxiv.orgresearchgate.net

The resulting aggregates exhibit the defining features of amyloid fibrils, including:

Fibrillar Morphology: The peptides assemble into long, unbranched fibrils. pnas.orgfrontiersin.org

Cross-β Structure: X-ray diffraction studies of GNNQQNY aggregates show the characteristic cross-β pattern, where β-strands run perpendicular to the fibril axis, a fundamental feature of all amyloid structures. gatech.edupnas.org

Dye Binding: GNNQQNY fibrils bind to specific dyes such as Congo red and Thioflavin T (ThT), which is a standard diagnostic for the presence of amyloid structures. nih.govnih.govpnas.org

The ability of this small peptide to form a fibrillar structure that closely resembles that of the entire Sup35 protein underscores the idea that the amyloid-forming nucleus of a protein can be a very short segment of the polypeptide chain. pnas.org Furthermore, pre-formed aggregates of the full-length Sup35 protein can effectively seed the aggregation of the GNNQQNY peptide, demonstrating a specific interaction between the peptide and its parent protein. pnas.org

PropertyFull-Length Sup35GNNQQNY Peptide
Aggregation Kinetics Nucleation-dependent, cooperativeNucleation-dependent, cooperative nih.govplos.org
Final Structure Amyloid fibrilsAmyloid fibrils nih.govpnas.org
Core Structure Cross-β sheetCross-β sheet gatech.edupnas.org
Dye Binding Binds Congo Red & ThTBinds Congo Red & ThT nih.govnih.gov
Seeding Can be seededCan be seeded by Sup35 nih.govpnas.org

Functional Amyloid Considerations

The term "amyloid" has historically been associated with debilitating human diseases caused by protein misfolding and aggregation. frontiersin.orgnih.gov However, a growing body of evidence has revealed that many organisms, from bacteria to humans, utilize amyloid structures for beneficial biological functions. nih.govwikipedia.orgmdpi.com These "functional amyloids" are formed by specific proteins under controlled conditions to perform physiological roles, challenging the paradigm that amyloid formation is exclusively a pathological process. frontiersin.orgnih.govresearchgate.net

Distinction between Functional and Pathological Amyloid Formation in Model Systems

In the context of model systems like GNNQQNY, the distinction between functional and pathological amyloid formation is crucial for a comprehensive understanding of amyloid biology. While pathological amyloids are the result of protein misfolding and uncontrolled aggregation, functional amyloids are intentionally formed and have evolved to serve specific purposes. frontiersin.orgresearchgate.net

The parent protein of GNNQQNY, Sup35, provides an excellent example. In its prion state, it forms amyloid fibrils that alter its function in yeast. This can be considered a "functional" role in the sense that it allows for the transmission of heritable epigenetic traits, which can sometimes be beneficial for the yeast's survival in changing environments. This contrasts with pathological amyloids, such as those associated with Alzheimer's or Parkinson's disease, which are linked to cellular toxicity and loss of essential protein function. frontiersin.org

Key distinctions observed in model systems include:

Control of Formation: Functional amyloid assembly is typically a tightly regulated process, whereas pathological aggregation is often a stochastic misfolding event. researchgate.net

Toxicity: Pathological amyloid aggregates, particularly the smaller oligomeric intermediates, are often cytotoxic. nih.gov In contrast, the mature fibrils formed by GNNQQNY have been found to be non-toxic in cell-based assays. biorxiv.org

Structural Stability vs. Reversibility: While all amyloids are highly stable, some functional amyloids may possess mechanisms for disassembly or clearance that are absent in pathological deposits. The GNNQQNY peptide forms exceptionally stable microcrystals and fibrils. nih.govgatech.edu

The study of GNNQQNY, therefore, provides a window into the fundamental biophysical properties of a sequence that can form a highly stable, self-propagating amyloid structure. nih.gov This model helps researchers dissect the features—such as the "steric zipper" arrangement of side chains revealed in GNNQQNY crystals—that confer such stability, a property shared by both functional and pathological amyloids. nih.govgatech.edugatech.edu By understanding the assembly of this prion-derived peptide, insights can be gained into how nature can harness the amyloid fold for function and how this process can go awry in disease.

FeaturePathological Amyloid (General)Functional Amyloid (as exemplified by Sup35/GNNQQNY system)
Origin Uncontrolled protein misfolding frontiersin.orgRegulated assembly for a biological role frontiersin.orgnih.gov
Cellular Impact Often associated with toxicity and disease nih.govGenerally non-toxic; can confer new biological properties biorxiv.orgmdpi.com
Evolutionary Pressure Sequences are not evolutionarily selected to aggregate researchgate.netAmyloid-forming domains are under natural selection frontiersin.org
Model System Relevance GNNQQNY helps model the core structure and aggregation kinetics.GNNQQNY's origin in a prion protein illustrates a non-pathological, heritable amyloid state.

Future Directions and Research Challenges

Elucidating Remaining Gaps in GNNQQNY Aggregation Mechanisms

While the nucleation-dependent aggregation of GNNQQNY is well-established, with a critical nucleus size estimated to be between four to seven monomers, significant questions about the precise molecular events remain. plos.orgnih.govbiorxiv.orgbiorxiv.orgresearchgate.net The aggregation process is known to be cooperative and can be described by classical nucleation theory, yet the kinetics are not fully explained by this model alone. plos.orgnih.gov

A key area of uncertainty lies in the detailed characterization of the early oligomeric species that form prior to fibril elongation. There is mounting evidence that these prefibrillar oligomers are the primary cytotoxic species in many amyloid-related diseases. nih.gov Computational studies suggest that GNNQQNY dimerization proceeds via a "zipping" mechanism initiated at the third residue, asparagine (Asn3). nih.gov Asparagine residues, in general, appear to play a crucial role in the initial stages of aggregation. nih.gov However, direct experimental observation and structural elucidation of these transient oligomers remain challenging.

Furthermore, while the famous crystal structure of GNNQQNY provides an atomic-level view of a cross-β spine, there are significant structural differences between the crystalline and fibrillar forms. nih.govacs.org Magic Angle Spinning (MAS) NMR studies have revealed that GNNQQNY fibrils are structurally more complex, exhibiting multiple coexisting peptide conformations within the same fibril sample. nih.govnih.gov Understanding the transition between these different aggregated states and the factors that govern this polymorphism is a critical research gap. The role of the C-terminal tyrosine (Tyr) residue in stabilizing the dimer has also been a subject of debate, with some computational studies suggesting it is not essential for the initial aggregation steps. nih.gov

Advancements in High-Resolution Structural Characterization of Transient Species

A major hurdle in amyloid research is the difficulty in structurally characterizing the transient and often heterogeneous oligomeric intermediates that precede fibril formation. nih.govmit.edu These species are of particular interest due to their potential toxicity. acs.org For GNNQQNY, while the structure of the mature fibrils and microcrystals has been studied extensively, high-resolution information on the fleeting oligomers is scarce. ucla.edu

Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) has emerged as a powerful technique for studying the structure of GNNQQNY fibrils, revealing the coexistence of three distinct peptide conformations. nih.govnih.gov These conformers all adopt a basic β-sheet structure but with localized distortions in the backbone. nih.govacs.org Future advancements in MAS NMR, such as higher magnetic fields and novel pulse sequences, will be crucial for resolving the structures of even more complex and transient species. nih.gov

Cryo-electron microscopy (cryo-EM) is another promising technique that has the potential to provide high-resolution snapshots of different aggregated forms of GNNQQNY. Recent studies have already used cryo-EM to determine the structures of GNNQQNY nanocrystals. researchgate.net As cryo-EM technology continues to improve, it may become possible to visualize the structures of smaller, less-ordered oligomers trapped at various stages of the aggregation pathway.

Development of Novel Computational Models for GNNQQNY Systems

Computational modeling has been instrumental in providing insights into the aggregation of GNNQQNY that are often inaccessible through experimental methods alone. nih.govnih.govacs.org Molecular dynamics (MD) simulations, using both all-atom and coarse-grained force fields, have been used to study the thermodynamics and kinetics of GNNQQNY dimerization and oligomerization. nih.govplos.orgacs.orgnih.govnih.gov

Future development of computational models should focus on several key areas. Firstly, improving the accuracy of force fields to better capture the subtle energetic contributions of side-chain interactions, hydrogen bonding, and π-π stacking of the tyrosine residues is essential. nih.govnih.gov Secondly, the development of enhanced sampling techniques will be critical for exploring the vast conformational landscape of GNNQQNY aggregation over longer timescales. acs.orgnih.gov This will allow for more accurate predictions of aggregation pathways and the identification of key intermediate states.

Multiscale modeling approaches that combine the efficiency of coarse-grained models with the detail of all-atom simulations are also a promising avenue. nih.gov These methods can be used to study the formation of large oligomers and the early stages of fibril elongation. nih.govjohnlab.de Furthermore, the development of variational models and transition path sampling Monte Carlo simulations can provide a more detailed understanding of the reaction coordinates and the free energy barriers involved in the aggregation process. nih.govnih.gov

Exploration of GNNQQNY as a Benchmark for Amyloid Inhibitor Design Principles

The well-characterized aggregation pathway and structure of GNNQQNY make it an excellent model system for developing and testing strategies to inhibit amyloid formation. By understanding the key interactions that drive GNNQQNY aggregation, it is possible to design molecules that can disrupt these processes.

For instance, since asparagine residues are critical for the initial dimerization, molecules that specifically block the interactions of these residues could act as potent inhibitors. nih.gov Similarly, understanding the role of the steric zipper interface in stabilizing the fibril structure can guide the design of small molecules or peptides that cap the growing ends of fibrils or prevent the association of individual β-sheets. ucla.edu

Computational screening of compound libraries against the known structures of GNNQQNY oligomers and fibrils can identify potential inhibitor candidates. These candidates can then be synthesized and tested in vitro to validate their efficacy. The insights gained from using GNNQQNY as a benchmark system can then be applied to the design of inhibitors for more complex and disease-relevant amyloidogenic proteins.

Q & A

Q. How can researchers ensure the monomeric state of GNNQQNY for reproducible aggregation studies?

To maintain GNNQQNY in a monomeric state, adjust the solution pH far from its isoelectric point (pI = 5.9). Lowering the pH to 2.0 using HCl or TFA induces strong positive charges on polar residues (e.g., Asn, Gln), enhancing solubility via electrostatic repulsion and hydration . Ultracentrifugation (80,000 RPM, 30 minutes at 25°C) removes pre-existing aggregates, while avoiding low-temperature storage prevents spontaneous nucleation. Confirm monomer homogeneity using native ESI-MS (expected m/z = 836.4 Da) and analytical SEC, which shows a single elution peak .

Q. What experimental methods validate the structural transition of GNNQQNY from disordered to β-sheet-rich fibrils?

Use a combination of:

  • Solid-state IR spectroscopy : Peaks at 1634 cm⁻¹ (parallel β-sheet) and 1682 cm⁻¹ (anti-parallel β-sheet) indicate fibril formation, while unordered conformations show bands at 1640–1677 cm⁻¹ .
  • X-ray fiber diffraction : Cross-β spine patterns (4.7–4.8 Å meridional and ~10 Å equatorial reflections) confirm amyloid morphology .
  • Thioflavin T (ThT) assays : Increased fluorescence correlates with β-sheet enrichment, though quantitative limitations necessitate complementary methods like sedimentation assays for kinetic analysis .

Q. How do pH and temperature influence GNNQQNY nucleation kinetics?

Nucleation efficiency is temperature-dependent, with higher rates observed at low temperatures due to reduced thermal motion promoting critical nucleus formation . At pH 7.4 (far from pI), electrostatic repulsion decreases, enabling aggregation. Kinetic assays (e.g., monomer depletion over time via UV-Vis at 215 nm) reveal sigmoidal curves with lag phases, consistent with nucleation-dependent polymerization . Adjusting pH post-solubilization (e.g., from 2.0 to 7.4) triggers controlled aggregation for mechanistic studies .

Advanced Research Questions

Q. How can multiscale simulations resolve discrepancies in GNNQQNY oligomer stability observed across studies?

Integrated approaches combining coarse-grained (CG) models (e.g., OPEP potential) for sampling large systems (e.g., 20-mers) and all-atom MD for atomic detail reveal transient fibril-like structures that rapidly interconvert into disordered globular forms . These simulations highlight polymorphism, explaining why experimental techniques like cryo-EM or MAS NMR detect heterogeneous populations of oligomers and fibrils . Validating simulation outcomes with residue-specific MAS NMR chemical shifts (e.g., distinct β-sheet conformers) bridges computational and experimental data .

Q. What methodological strategies address contradictions in critical nucleus size estimates for GNNQQNY aggregation?

Theoretical models (e.g., classical nucleation theory) propose a nucleus of 3–4 monomers , while MD simulations suggest 4–5 monomers . To reconcile this, employ kinetic analysis (e.g., log-log plots of aggregation rate vs. concentration) to derive nucleus size n from the slope (≈n + 1). Experimental data from sedimentation assays (monomer depletion over time²) combined with REMD simulations at varying temperatures (275–400 K) can refine thermodynamic parameters (e.g., enthalpic barriers) .

Q. How do steric zipper interfaces in GNNQQNY crystals differ from fibrillar polymorphs?

X-ray crystallography reveals tightly packed "dry" steric zippers in microcrystals , whereas MAS NMR of fibrils identifies composite protofilaments with multiple β-sheet conformers (e.g., parallel, anti-parallel) stabilized by interdigitated side chains . Techniques like linear dichroism and fluorescence anisotropy distinguish crystalline vs. fibrillar packing, showing fibrils exhibit dynamic side-chain interactions absent in static crystals .

Q. What experimental designs test the inhibitory effects of molecules like C60 fullerenes on GNNQQNY aggregation?

  • REMD simulations : Pre-incubate GNNQQNY with C60 to monitor disruption of β-sheet formation (e.g., reduced Q4–Q4 hydrogen bonding) .
  • Biophysical assays : Use SEC and CD spectroscopy to compare oligomer size/distribution in C60-treated vs. untreated samples.
  • Cellular toxicity assays : Co-incubate C60-GNNQQNY complexes with neuronal cells (e.g., SH-SY5Y) to assess mitigation of oxidative stress .

Methodological Considerations for Data Contradictions

Q. How should researchers interpret conflicting reports on GNNQQNY fibril stability?

Fibril instability in simulations (e.g., transient elongation in 20-mers ) vs. experimental observation of persistent polymorphs arises from timescale differences. MD simulations (µs–ms) capture short-lived intermediates, whereas techniques like MAS NMR (hours–days) stabilize macroscopic populations. Use cryo-EM to resolve transient states and mutagenesis (e.g., N→Q substitutions) to probe residue-specific contributions to stability .

Q. What protocols minimize artifacts in GNNQQNY structural studies?

  • Avoid lyophilization for IR samples, as it promotes amorphous aggregates with artificial β-sheet signals .
  • For MAS NMR, use nanocrystals (monoclinic/orthorhombic) as controls to distinguish fibril-specific chemical shifts .
  • Validate kinetic models (e.g., Finke-Watzky) with multiple probes (ThT, AFM, SEC) to account for method-specific biases .

Tables

Q. Table 1. Key Experimental Parameters for GNNQQNY Aggregation Studies

ParameterOptimal ConditionTechnique for ValidationReference
Monomer solubilitypH 2.0 (HCl/TFA)Native ESI-MS, SEC
Aggregation triggerpH shift to 7.4Turbidity, ThT fluorescence
Nucleation temperature25–37°CSedimentation assays
Fibril characterizationMAS NMR, cryo-EMChemical shift assignments

Q. Table 2. Discrepancies in GNNQQNY Oligomer Stability

Study TypeObservationProposed ResolutionReference
MD simulationsTransient fibril-like formsCombine CG and all-atom MD
X-ray crystallographyStatic steric zippersCompare with MAS NMR fibril data
Kinetic modelsNucleus size = 3–4 monomersREMD simulations + sedimentation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.